REACTION_CXSMILES
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F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1>>[CH:11]1([NH:14][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1
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Name
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|
Quantity
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3.5 g
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Type
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reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
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Name
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ice water
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
the precipitate is filtered off
|
Type
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CUSTOM
|
Details
|
After recrystallization from ethanol
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Type
|
CUSTOM
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Details
|
a yellow solid with a melting point of 126°-128° C. is obtained
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |